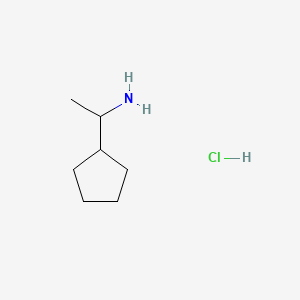

1-Cyclopentylethan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-Cyclopentylethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopentylethan-1-amine hydrochloride chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclopentylethan-1-amine Hydrochloride

Abstract

1-Cyclopentylethan-1-amine hydrochloride (CAS No: 150812-09-2) is a primary amine salt of significant interest as a building block in medicinal chemistry and organic synthesis.[1][2] Its utility is intrinsically linked to its physicochemical properties, which are dictated by its three-dimensional structure and the intricate network of forces governing its solid state. This guide provides a comprehensive analysis of the molecule's chemical structure, from its fundamental covalent framework to the complex intermolecular forces that define its crystalline form. We will explore the ionic character, the critical role of hydrogen bonding, and the contributions of weaker van der Waals forces. Furthermore, this document outlines the key analytical methodologies and detailed experimental protocols required for the empirical elucidation of its structure, offering researchers and drug development professionals a robust framework for understanding and utilizing this compound.

Foundational Molecular Architecture

The structure of 1-Cyclopentylethan-1-amine hydrochloride is best understood as an ionic pair, consisting of the positively charged 1-cyclopentylethanammonium cation and the negatively charged chloride anion.[3][4] The formation of this salt from the free amine and hydrochloric acid is a fundamental acid-base reaction that protonates the lone pair of electrons on the nitrogen atom, profoundly altering the molecule's properties and intermolecular interactions.

The 1-Cyclopentylethanammonium Cation

The cation is the organic component, featuring a chiral carbon atom bonded to four distinct substituents:

-

A cyclopentyl ring

-

A methyl group

-

A hydrogen atom

-

An ammonium group (-NH₃⁺)

All carbon atoms within the cyclopentyl and ethyl fragments are sp³ hybridized, resulting in a tetrahedral geometry. The nitrogen atom, upon protonation, also adopts an sp³ hybridization state, forming four single bonds (one C-N and three N-H) arranged tetrahedrally. This configuration gives the nitrogen a formal positive charge.

The Chloride Anion

The chloride anion (Cl⁻) is a simple, spherical monoatomic anion that acts as the counter-ion to the organic cation. Its primary role is to balance the positive charge of the ammonium group, forming the stable salt.

Caption: Chemical structure of the 1-Cyclopentylethan-1-amine hydrochloride ion pair.

The Hierarchy of Bonding and Intermolecular Forces

The solid-state structure and resulting physical properties (e.g., melting point, solubility) of 1-Cyclopentylethan-1-amine hydrochloride are governed by a combination of strong and weak intermolecular forces. These interactions create a highly ordered three-dimensional crystal lattice.

-

Ionic Bonding: The primary and strongest force is the electrostatic attraction between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride anion (Cl⁻).[5] This non-directional force is responsible for the formation of the salt itself.

-

Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, while the chloride anion is an effective hydrogen bond acceptor. This results in strong, directional N⁺-H···Cl⁻ hydrogen bonds.[6][7] These interactions are highly significant in determining the specific packing arrangement of the ions in the crystal. The presence of three acidic protons on the nitrogen allows for an extensive network of hydrogen bonds throughout the lattice.

-

Van der Waals Forces: Although weaker than ionic or hydrogen bonds, these forces are crucial for overall crystal stability.

-

Dipole-Dipole Interactions: These exist between the polar N⁺-H bonds.[8][9]

-

London Dispersion Forces: These temporary, induced-dipole attractions occur between the nonpolar cyclopentyl and methyl groups of adjacent cations.[5][9] The packing of these alkyl groups contributes significantly to the lattice energy.

-

Caption: Hierarchy of forces governing the solid-state structure.

Synthesis and Characterization Workflow

The definitive analysis of the compound's structure requires a multi-faceted approach, beginning with synthesis and culminating in spectroscopic and crystallographic characterization.

Caption: Experimental workflow from synthesis to full structural characterization.

Experimental Protocols for Structural Elucidation

Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride

This protocol describes the final step of converting the free amine to its hydrochloride salt, a common and reliable method.[10]

Causality: The use of an anhydrous solvent like diethyl ether or ethyl acetate is critical. Water must be excluded because it can interfere with crystallization and introduce lattice water molecules, complicating the structural analysis. Gaseous HCl or a solution of HCl in an anhydrous solvent provides the proton source without introducing water.

Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 1-cyclopentylethan-1-amine (free base) in anhydrous diethyl ether (Et₂O) in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Acidification: While stirring, slowly add 1.1 equivalents of a saturated solution of HCl in anhydrous Et₂O dropwise.

-

Precipitation: A white precipitate of the hydrochloride salt will form immediately.

-

Stirring: Continue stirring the mixture at 0 °C for 1 hour to ensure complete reaction.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous Et₂O to remove any unreacted starting material.

-

Drying: Dry the product under high vacuum to remove all traces of solvent. The resulting white crystalline powder is 1-Cyclopentylethan-1-amine hydrochloride.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12] It provides unequivocal data on bond lengths, bond angles, and the packing of ions in the unit cell, directly visualizing the hydrogen bonding network.

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A methanol/ether solvent system is often effective.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns at numerous orientations.

-

Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The electron density map is solved using direct methods or Patterson methods to locate the positions of the atoms.

-

Structure Refinement: The atomic model is refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final, high-resolution crystal structure.

| Parameter | Expected Observation from SC-XRD |

| Crystal System | Likely monoclinic or orthorhombic, common for organic salts.[13][14] |

| C-N Bond Length | ~1.48 - 1.50 Å |

| N-H Bond Length | ~0.90 - 1.00 Å (Note: X-rays locate electron density, so N-H bonds appear shorter than their true length determined by neutron diffraction) |

| N⁺-H···Cl⁻ H-bond distance | ~3.0 - 3.3 Å (N to Cl distance) |

| C-N-C Bond Angles | ~109.5° (tetrahedral) |

Spectroscopic Characterization

While XRD provides the solid-state structure, NMR and IR spectroscopy confirm the structure and functional groups in solution and bulk material, respectively.

Protocol (NMR Spectroscopy):

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The N-H protons will typically appear as a broad singlet. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H peak will disappear due to proton-deuterium exchange.[15]

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. The carbon atom bonded to the nitrogen (Cα) will be deshielded and appear further downfield compared to other alkyl carbons.[15]

| Spectroscopy | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR (in DMSO-d₆) | δ 8.0-9.0 ppm (broad s, 3H) | Protons of the ammonium group (-NH₃⁺).[15] |

| δ ~3.0-3.5 ppm (m, 1H) | Methine proton (Cα-H). | |

| δ ~1.0-2.0 ppm (m) | Protons of the cyclopentyl ring and methyl group. | |

| ¹³C NMR (in DMSO-d₆) | δ ~50-60 ppm | Cα carbon attached to the nitrogen.[15] |

| δ ~20-40 ppm | Carbons of the cyclopentyl ring. | |

| δ ~15-25 ppm | Methyl carbon. | |

| IR Spectroscopy (KBr pellet) | 2400-3200 cm⁻¹ (very broad, strong) | N⁺-H stretching vibrations, characteristic of an ammonium salt. |

| ~1600 cm⁻¹ and ~1500 cm⁻¹ | Asymmetric and symmetric N-H bending vibrations. | |

| 2850-2960 cm⁻¹ (strong) | C-H stretching vibrations of the alkyl groups. |

Conclusion

The chemical identity of 1-Cyclopentylethan-1-amine hydrochloride is defined by a synergy of bonding interactions. While its covalent framework establishes the core geometry of the organic cation, it is the powerful electrostatic attraction to the chloride anion that forms the stable salt. This primary ionic bond is further organized in the solid state by a robust network of N⁺-H···Cl⁻ hydrogen bonds, which dictate the crystal packing and are supplemented by weaker van der Waals forces between the nonpolar moieties. A thorough characterization, anchored by single-crystal X-ray diffraction and supported by NMR and IR spectroscopy, is essential for a complete understanding of its structure. This detailed knowledge is paramount for scientists leveraging this molecule in the rational design and development of new chemical entities.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-cyclopentylethan-1-amine hydrochloride 97% | CAS: 150812-09-2 | AChemBlock [achemblock.com]

- 3. 1-Ethylcyclopentan-1-amine hydrochloride | C7H16ClN | CID 75530782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Intermolecular forces - Ammonium Nitrate [ammonium-nitrate.weebly.com]

- 7. The odd–even effect in n -carboxyalkylammonium-containing organic–inorganic hybrids of Mn( ii ) halides: structural and magnetic characterisation - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00855J [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. Synthesis and X-ray diffraction data of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. chem.libretexts.org [chem.libretexts.org]

1-Cyclopentylethan-1-amine hydrochloride CAS number 150812-09-2

CAS Number: 150812-09-2

Synonyms:

Executive Summary

1-Cyclopentylethan-1-amine hydrochloride (CAS 150812-09-2) is a critical aliphatic amine building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[3][4] Structurally, it consists of a cyclopentyl ring fused to an ethylamine chain at the

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this moiety in drug development, emphasizing its role as a bioisostere for sec-butyl and benzyl groups.[2][3]

Chemical Profile & Characterization[5]

Structural Features

The molecule features a chiral center at the

-

Lipophilicity (cLogP): ~1.9 (Free base).[2][3] The cyclopentyl ring adds significant steric bulk without the aromaticity of a phenyl group, reducing the risk of

- -

Steric Bulk: The cyclopentyl group acts as a "flexible clamp," adapting to receptor sites better than rigid phenyl rings or smaller cyclopropyl groups.[2][3]

Physicochemical Data Table

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 165–170 °C (Decomposes) |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, Et |

| Hygroscopicity | Moderate; store under desiccated conditions |

| pKa (Conjugate Acid) | ~10.5 (Typical for primary aliphatic amines) |

Spectroscopic Signature (Predicted)[3]

-

H NMR (400 MHz, DMSO-

Synthetic Methodologies

The synthesis of 1-cyclopentylethan-1-amine hydrochloride is primarily achieved through Reductive Amination of acetylcyclopentane.[3] For asymmetric applications, biocatalytic transamination or chiral auxiliary methods are employed.[2][3]

Method A: Reductive Amination (Racemic)

This is the industrial standard for generating the racemic building block.[2][3]

Reagents: Acetylcyclopentane, Ammonium Acetate (NH

Protocol:

-

Imine Formation: Dissolve acetylcyclopentane (1.0 eq) and NH

OAc (10.0 eq) in dry methanol. Stir at room temperature for 2 hours to form the intermediate imine. -

Reduction: Cool the solution to 0°C. Slowly add NaBH

CN (1.5 eq) portion-wise to prevent runaway exotherms. -

Workup: Stir for 12 hours. Quench with concentrated HCl to pH < 2 (destroying excess hydride and forming the salt). Evaporate methanol.[2][3]

-

Isolation: Basify the residue with NaOH (pH > 12), extract with DCM, dry over MgSO

, and concentrate. -

Salt Formation: Redissolve the free amine in diethyl ether and bubble anhydrous HCl gas. Filter the white precipitate (Product).

Method B: Asymmetric Synthesis (Enantioselective)

To access the pure (

Protocol:

-

Reaction System: Acetylcyclopentane + Isopropylamine (Amine donor).[2][3]

-

Catalyst:

-Transaminase (e.g., ATA-113 for ( -

Process: The enzyme selectively transfers the amine group to the ketone pro-chiral face, yielding >99% ee.[2][3]

Synthesis Workflow Diagram

Figure 1: Synthetic routes to CAS 150812-09-2.[3] The solid line represents the standard chemical synthesis for the racemate; the dashed line indicates the biocatalytic route for chiral variants.[2][3]

Applications in Drug Discovery[2][3]

Bioisosteric Replacement Strategy

1-Cyclopentylethan-1-amine is frequently used to replace benzyl amines or straight-chain alkyl amines .[2][3]

-

Vs. Benzyl: Reduces aromatic ring count (improving solubility and reducing metabolic toxicity risks) while maintaining hydrophobic volume.[2][3]

-

Vs. sec-Butyl: Increases steric bulk slightly, often improving selectivity for specific hydrophobic pockets (e.g., in kinase ATP-binding sites).[2][3]

Fragment-Based Drug Design (FBDD)

In FBDD, this amine serves as a "growing vector."[3] The primary amine is readily derivatized (amides, sulfonamides, ureas) to probe adjacent sub-pockets.[2][3]

-

Target Classes:

Metabolic Stability

The cyclopentyl ring is metabolically robust compared to linear alkyl chains, which are prone to

Handling and Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3] |

Standard Operating Procedure (SOP):

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][3] Handle in a fume hood to avoid dust inhalation.[2][3]

-

Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2-8°C for long term) under an inert atmosphere (N

or Ar) if possible. -

Spill: Sweep up solid spills to avoid dust generation.[2][3] Neutralize aqueous residues with dilute bicarbonate before disposal.[2][3]

References

-

Chemical Identity & Properties : PubChem Compound Summary for CID 19753461 (1-Cyclopentylethanamine hydrochloride). National Library of Medicine (US).[2][3] Link

-

Synthetic Methodology (Reductive Amination) : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[3] Link[3]

-

Chiral Synthesis (Transaminase) : Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination."[2][3] Angewandte Chemie Int.[2][3] Ed., 2008, 47(48), 9337-9340.[3] Link[3]

-

Supplier Data (Safety/Specs) : Safety Data Sheet for CAS 150812-09-2. BLD Pharm.[1][2][3] Link

-

Medicinal Chemistry Application : Meanwell, N. A.[2][3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[2][3] Link[3]

Sources

(S)-1-Cyclopentylethan-1-amine hydrochloride CAS 150852-73-6

Technical Whitepaper: (S)-1-Cyclopentylethan-1-amine Hydrochloride CAS: 150852-73-6 Formula: C₇H₁₅N[1]·HCl Molecular Weight: 149.66 g/mol (Salt) / 113.20 g/mol (Free Base)[1]

Part 1: Executive Summary & Structural Significance

(S)-1-Cyclopentylethan-1-amine hydrochloride represents a "privileged fragment" in modern medicinal chemistry.[1] Unlike its aromatic analog (1-phenylethylamine), this scaffold offers a high fraction of saturated carbon (Fsp³), contributing to improved solubility and metabolic stability while maintaining hydrophobic bulk.

The (S)-enantiomer is specifically valued for its ability to target chiral pockets in kinases (e.g., JAK/STAT pathway modulators) and GPCRs where stereospecific hydrophobic interactions are critical. As a hydrochloride salt, the molecule provides enhanced shelf-stability and crystallinity compared to the volatile and hygroscopic free amine, though it requires specific handling protocols for nucleophilic applications.

Part 2: Physicochemical Profile

The following data characterizes the hydrochloride salt, the form most commonly supplied for research stability.

| Property | Value / Description | Relevance |

| Appearance | White to off-white crystalline solid | Indicator of purity; yellowing suggests oxidation.[1] |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O | Polar solvents required for stock solutions. |

| Chirality | (S)-Configuration | Critical for stereospecific ligand binding.[1] |

| Hygroscopicity | Moderate | Store with desiccants; weigh quickly in humid environments.[1] |

| pKa (Conj. Acid) | ~10.5 (Estimated) | Indicates the free base is a strong nucleophile. |

| Melting Point | >200°C (Decomposes) | High lattice energy typical of ammonium salts.[1] |

Part 3: Synthetic Routes & Process Chemistry

To ensure high Enantiomeric Excess (ee%), two primary routes are employed. The choice depends on scale and available equipment.

Route A: Chemical Asymmetric Synthesis (Ellman’s Auxiliary)

This is the standard laboratory-scale method due to its reliability and high stereocontrol.[1]

-

Condensation: Cyclopentyl methyl ketone reacts with (S)-(-)-tert-butanesulfinamide (Ellman’s reagent) using Ti(OEt)₄ as a Lewis acid/dehydrating agent.[1]

-

Reduction: The resulting N-sulfinyl imine is reduced with NaBH₄.[1] The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.

-

Hydrolysis: Acidic cleavage (HCl/MeOH) removes the auxiliary, yielding the amine hydrochloride salt.

Route B: Biocatalytic Transamination (Green Chemistry)

Preferred for scale-up, this route uses ω-Transaminases (ω-TA) to convert the ketone directly to the chiral amine.

-

Enzyme: (S)-selective ω-Transaminase (e.g., engineered Vibrio fluvialis variants).[1]

-

Amine Donor: Isopropylamine or Alanine.[1]

-

Advantage: Single-step, aqueous media, >99% ee without heavy metals.[1]

Visualization: Synthetic Workflow

Figure 1: Comparison of the multi-step Ellman auxiliary route (Red) versus the single-step Biocatalytic route (Green).

Part 4: Application in Medicinal Chemistry

This fragment is a tool for "Escaping Flatland"—the transition from planar aromatic rings to three-dimensional aliphatic scaffolds.[1]

Bioisosterism & Solubility

Replacing a phenyl ring with a cyclopentyl ring (as in this molecule) often improves physicochemical properties:

-

Solubility: The aliphatic ring reduces π-π stacking potential, often increasing aqueous solubility.[1]

-

Metabolic Stability: Cyclopentyl rings are generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.[1]

Kinase Inhibitor Design

The (S)-methyl group acts as a "chiral anchor."[1] In ATP-competitive inhibitors, this methyl group can lock the molecule into a specific conformation, directing the cyclopentyl group into a hydrophobic pocket (e.g., the specificity pocket of JAK or CDK enzymes) while positioning the amine nitrogen for hinge-region hydrogen bonding.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) logic for deploying this fragment in drug design.

Part 5: Experimental Protocols

Protocol 1: Free-Basing (Crucial for Coupling Reactions)

The HCl salt is non-nucleophilic.[1] To use this amine in amide couplings (e.g., HATU, EDC) or SNAr reactions, it must be free-based in situ or strictly extracted.

In-Situ Method (Preferred for Amide Coupling):

-

Dissolve 1.0 eq of CAS 150852-73-6 in DMF or DCM.[1]

-

Add 3.0–5.0 eq of DIPEA (Diisopropylethylamine) .[1]

-

Stir for 5 minutes before adding the carboxylic acid and coupling reagent.

-

Note: Failure to add excess base will result in stalled coupling as the HCl consumes the first equivalent of base.

-

Extraction Method (For sensitive reactions):

-

Suspend the salt in DCM.[1]

-

Add 1M NaOH (aqueous) until pH > 12.

-

Separate organic layer; extract aqueous layer 2x with DCM.[1]

-

Dry organics over Na₂SO₄ and concentrate carefully (amine is volatile).

Protocol 2: Chiral Purity Determination (HPLC)

Verifying the (S)-enantiomer is critical, as the (R)-isomer may be inactive or toxic.

-

Column: Daicel Chiralpak® IG or AD-H (Amylose-based).[1]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).[1]

-

Acceptance Criteria: >98% ee.

Part 6: Handling & Safety

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1] May cause respiratory irritation (H335).[1][4][5]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture can lead to clumping and weighing errors.

-

Disposal: Dilute with water and neutralize before disposal via organic waste streams containing nitrogen.[1]

References

-

Ellman, J. A., et al. (1997).[1][6] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.

-

Codexis Inc. (2010).[1] "Biocatalytic Transamination for Chiral Amine Synthesis." Patent WO2010081053.[1]

-

Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

-

Daicel Chiral Technologies. (2024).[1] "Chiralpak® IA/IB/IC/ID/IE/IF/IG Instruction Manual."

-

PubChem. (2024).[1] "Compound Summary: 1-Cyclopentylethan-1-amine." (Note: Analogous structure data used for physical property estimation).

Sources

- 1. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. carlroth.com [carlroth.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

An In-depth Technical Guide to (R)-1-Cyclopentylethan-1-amine Hydrochloride for Advanced Research and Development

In the landscape of modern pharmaceutical development, the principle of chirality is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies and the pharmaceutical industry have shifted decisively towards the development of single-enantiomer drugs to maximize efficacy and minimize adverse effects.[2]

(R)-1-Cyclopentylethan-1-amine hydrochloride emerges as a crucial chiral building block within this context. As a primary amine featuring a cyclopentyl moiety, its specific three-dimensional arrangement is designed for incorporation into more complex molecules, imparting specific steric and electronic properties that can govern interactions with chiral biological targets like enzymes and receptors.[3] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's properties, synthesis, chiral separation, analytical characterization, and applications, grounded in established scientific principles and methodologies.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research. (R)-1-Cyclopentylethan-1-amine hydrochloride is a chiral primary amine salt with well-defined structural features.

Structural and Chemical Identity

The molecule consists of a central chiral carbon atom bonded to a hydrogen atom, a methyl group, a cyclopentyl ring, and an amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center. The hydrochloride salt is formed by the protonation of the basic amino group.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-cyclopentylethan-1-amine hydrochloride | [4] |

| CAS Number | Not specifically assigned; Racemate: 150812-09-2 | [5][6] |

| Molecular Formula | C₇H₁₆ClN | [5][7] |

| Molecular Weight | 149.66 g/mol | [7] |

| Canonical SMILES | CC(N).[H]Cl | [4] |

| InChI Key | RTRZDZYIAUVOTC-SCSAIBSYSA-N (R-enantiomer) | [6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |

| logP (Predicted) | 1.9456 | [7] |

Note: The CAS number for the specific (R)-enantiomer hydrochloride is not consistently reported in public databases. The CAS for the racemic mixture is 150812-09-2, and for the (S)-enantiomer hydrochloride is 150852-73-6.[5][7] Researchers should verify the specific enantiomer of their material through analytical testing.

Section 2: Synthesis and Chiral Resolution Strategy

The synthesis of an enantiomerically pure compound requires a deliberate stereoselective strategy. This typically involves either an asymmetric synthesis route or the resolution of a racemic mixture. Below is a technically sound and logical approach for obtaining the target compound.

Proposed Synthetic Pathway: Reductive Amination and Salt Formation

A common and effective method for synthesizing amines like the target compound is the reductive amination of a corresponding ketone.

-

Step 1: Reductive Amination of 1-Cyclopentylethanone. The synthesis begins with the commercially available prochiral ketone, 1-cyclopentylethanone.[8] This ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent. To achieve stereoselectivity, a chiral catalyst or a chiral auxiliary would be employed in an asymmetric reductive amination. However, for producing the racemic amine for subsequent resolution, a standard reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is efficient. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the primary amine.

-

Step 2: Formation of the Hydrochloride Salt. The resulting free base, 1-cyclopentylethanamine, is typically an oil. To convert it into a stable, crystalline solid, it is treated with hydrochloric acid. A common laboratory procedure involves dissolving the free amine in a suitable solvent, such as diethyl ether or ethyl acetate, and adding a solution of HCl in the same solvent.[9] The hydrochloride salt precipitates out of the solution and can be isolated by filtration.

Caption: Synthetic pathway from 1-cyclopentylethanone to the racemic hydrochloride salt.

Experimental Protocol: Chiral Resolution via Preparative HPLC

Chiral resolution is the critical step to isolate the desired (R)-enantiomer from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[2]

Objective: To separate the (R) and (S) enantiomers of 1-cyclopentylethan-1-amine hydrochloride and isolate the (R)-enantiomer.

Methodology:

-

System Preparation:

-

HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), is a common choice for amine separation.[2]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, DEA) is typically added to the mobile phase to improve peak shape and prevent tailing by masking acidic sites on the silica support.

-

-

Method Development (Analytical Scale):

-

Before scaling up, an analytical method is developed to determine the optimal mobile phase composition for achieving baseline separation (Resolution > 1.5) of the two enantiomers. Various ratios of hexane/isopropanol with 0.1% DEA are tested.

-

-

Preparative Separation Protocol:

-

Dissolve the racemic (R/S)-1-Cyclopentylethan-1-amine hydrochloride in the mobile phase to prepare a concentrated sample solution.

-

Set the preparative HPLC system with the optimized mobile phase composition and a suitable flow rate for the column dimensions.

-

Inject the sample solution onto the chiral column.

-

Monitor the elution profile using the UV detector (e.g., at 210-220 nm, where amines without a strong chromophore may absorb).

-

Collect the fractions corresponding to the two separated enantiomeric peaks. The first or second peak will correspond to the (R)-enantiomer, which must be confirmed with a certified reference standard or by other chiroptical methods (e.g., optical rotation).

-

-

Post-Separation Processing:

-

Combine the fractions containing the pure (R)-enantiomer.

-

Remove the mobile phase solvents under reduced pressure using a rotary evaporator.

-

The isolated product is the pure (R)-1-Cyclopentylethan-1-amine, likely still complexed with the amine modifier. A final conversion back to the hydrochloride salt by treatment with HCl may be necessary to yield the final, stable product.

-

Caption: Workflow for the chiral resolution of (R)-1-Cyclopentylethan-1-amine HCl.

Section 3: Comprehensive Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric integrity of the final compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Structural and Identity Confirmation

| Technique | Expected Observations and Rationale |

| ¹H NMR | Expect distinct signals for the methyl group (doublet), the methine proton (multiplet), and the protons of the cyclopentyl ring. The N-H protons of the primary amine hydrochloride (NH₃⁺) will likely appear as a broad singlet. Adding D₂O will cause the NH₃⁺ signal to disappear due to H-D exchange, confirming its identity.[10] |

| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the methyl, methine, and five distinct cyclopentyl carbons, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | In Electrospray Ionization (ESI+), the primary observation would be the molecular ion of the free base [M+H]⁺ at m/z 114.1. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for the free base (C₇H₁₅N, MW=113.2).[10] |

| Infrared (IR) Spectroscopy | As a primary amine hydrochloride, a broad absorption band is expected in the 2400-3200 cm⁻¹ range due to the N-H stretching of the R-NH₃⁺ group. This replaces the characteristic two-band N-H stretch seen in free primary amines around 3300-3500 cm⁻¹.[10] |

Purity and Enantiomeric Excess (e.e.) Analysis

Protocol: Analytical Chiral HPLC for Enantiomeric Excess Determination

Objective: To quantify the purity of the (R)-enantiomer relative to the (S)-enantiomer.

Methodology:

-

System: Analytical HPLC with a UV detector.

-

Column: A chiral column of the same phase as used in preparative separation, but of analytical dimensions (e.g., 4.6 mm x 250 mm).

-

Mobile Phase: The optimized mobile phase from method development (e.g., 90:10 Hexane:Isopropanol + 0.1% DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Procedure:

-

Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase.

-

Prepare a reference solution of the racemic mixture.

-

Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the final product solution.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation:

-

Enantiomeric Excess (% e.e.) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

-

A result of >99% e.e. is typically required for pharmaceutical applications.

-

Caption: Analytical workflow for the characterization of (R)-1-Cyclopentylethan-1-amine HCl.

Section 4: Applications in Medicinal Chemistry and Drug Development

(R)-1-Cyclopentylethan-1-amine hydrochloride is not an active pharmaceutical ingredient (API) itself, but rather a valuable starting material or intermediate. Its utility lies in its defined stereochemistry and the synthetic handles it provides.

-

Chiral Building Block: The primary amine group is a versatile functional group that can readily undergo a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. This allows for its incorporation into larger, more complex target molecules.

-

Scaffold for CNS-Active Agents: Patent literature indicates that cycloalkyl amine structures are frequently explored as scaffolds for agents targeting the Central Nervous System (CNS).[11][12] The cyclopentyl group provides a degree of lipophilicity and a specific steric profile that can enhance blood-brain barrier penetration and optimize binding to CNS targets.

-

Modulation of Pharmacokinetics: The size and shape of the cyclopentyl group, combined with the chirality at the adjacent carbon, can significantly influence a drug candidate's metabolic stability, protein binding, and overall pharmacokinetic profile. By using this specific enantiomeric building block, medicinal chemists can systematically probe the structure-activity relationship (SAR) of their lead compounds.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for the (R)-enantiomer is not widely available, data from racemic mixtures and structurally similar compounds provide a strong basis for safe handling protocols.[4][13]

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Angene Chemical. (2021). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-Cyclopentylethan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

-

Ronson, T. O., et al. (2017). Molecular Snuggle and Stretch of a Tetraammonium Chain in the Construction of a Hetero-pseudorotaxane with CyclopentanoQ[5] and Classical Q[6]. Journal of the American Chemical Society. Retrieved from [Link]

-

Xinchem. (n.d.). Cyclopentaneethanamine hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-cyclopentyl-N-methylpropan-2-amine hydrochloride. Retrieved from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Encyclopedia of Chromatography. (n.d.).

-

PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyclopentyl-1-phenylethan-1-amine hydrochloride. Retrieved from [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]

-

Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

-

Frag, E. Y., et al. (2011). The Use of Integrated Analytical Tools for Determination of Cyclopentolate and Naphazoline Hydrochlolrides in Pure and Pharmaceutical Preparation. Pharmaceutical Analytica Acta. Retrieved from [Link]

-

Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(cyclopent-1-en-1-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US20150057443A1 - Cycloalkyl Amine Compounds.

- University of Wisconsin–Madison. (2020).

- eScholarship.org. (n.d.). UC Santa Barbara.

-

AMERICAN ELEMENTS. (n.d.). 1-Cyclopentylethanone. Retrieved from [Link]

-

PharmaTutor. (2009). Advanced Hyphenated Techniques in Analytical Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2018066718A1 - Therapeutic compounds.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. CAS 684221-26-9: Cyclopentaneethanamine,hydrochloride (1:1) [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-cyclopentylethan-1-amine hydrochloride 97% | CAS: 150812-09-2 | AChemBlock [achemblock.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemscene.com [chemscene.com]

- 8. americanelements.com [americanelements.com]

- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US20150057443A1 - Cycloalkyl Amine Compounds - Google Patents [patents.google.com]

- 12. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 13. (R)-1-Cyclopentylpropan-2-amine hydrochloride | 3026595-51-4 [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide on the Solubility of 1-Cyclopentylethan-1-amine Hydrochloride in Organic Solvents

Introduction

1-Cyclopentylethan-1-amine hydrochloride is a primary amine salt with significant utility as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a cyclopentyl group adjacent to an ethylamine hydrochloride moiety, imparts a unique combination of lipophilic and hydrophilic characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 1-Cyclopentylethan-1-amine hydrochloride. It delves into the theoretical principles governing its solubility, presents an expected solubility profile in a range of common organic solvents, and offers a detailed experimental protocol for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic compound like 1-Cyclopentylethan-1-amine hydrochloride, the primary factors influencing its solubility in organic solvents are the polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt.

As a salt, 1-Cyclopentylethan-1-amine hydrochloride is inherently polar due to the presence of the charged ammonium group (-NH3+) and the chloride counter-ion.[1] This ionic nature dictates its solubility behavior according to the principle of "like dissolves like." Consequently, it is expected to exhibit higher solubility in polar solvents that can effectively solvate the ions, and lower solubility in non-polar solvents.

The process of dissolution involves the overcoming of the crystal lattice energy of the salt by the energy released upon solvation of the ions by the solvent molecules. Polar protic solvents, such as alcohols, are generally good solvents for amine hydrochlorides as they can engage in hydrogen bonding with both the ammonium cation and the chloride anion. Polar aprotic solvents, like acetone or ethyl acetate, can solvate the cation through dipole-dipole interactions but are less effective at solvating the anion, often leading to lower solubility compared to protic solvents of similar polarity. Non-polar solvents, such as toluene and hexanes, lack the ability to effectively solvate the ions and overcome the lattice energy, resulting in poor solubility.

Physicochemical Properties of 1-Cyclopentylethan-1-amine Hydrochloride

A foundational understanding of the physicochemical properties of 1-Cyclopentylethan-1-amine hydrochloride is essential for interpreting its solubility.

| Property | Value | Source |

| CAS Number | 150812-09-2 | [2][3] |

| Molecular Formula | C₇H₁₆ClN | [3][4] |

| Molecular Weight | 149.66 g/mol | [4] |

| Appearance | White to off-white solid | General Supplier Data |

| Computed LogP | 1.9456 | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |

The computed LogP value suggests a moderate lipophilicity for the free amine, while the salt form is expected to be significantly more hydrophilic.

Expected Solubility Profile

| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale |

| Water | Polar Protic | 10.2 | High | Excellent solvation of both cation and anion through hydrogen bonding. |

| Methanol | Polar Protic | 5.1 | High | Strong hydrogen bonding capabilities and high polarity. |

| Ethanol | Polar Protic | 4.3 | Moderate to High | Good hydrogen bonding, but slightly lower polarity than methanol. |

| Isopropanol | Polar Protic | 3.9 | Moderate | Increased hydrocarbon character reduces polarity and solvating power compared to ethanol. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Low to Moderate | Moderate polarity allows for some solvation, but lacks hydrogen bond donation.[5] |

| Acetone | Polar Aprotic | 5.1 | Low | Polar aprotic nature is less effective at solvating the chloride anion. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Very Low | Lower polarity and inability to donate hydrogen bonds limit its solvating capacity for salts. |

| Toluene | Non-polar | 2.4 | Insoluble | Non-polar nature cannot overcome the crystal lattice energy of the ionic compound.[6] |

| Hexanes | Non-polar | 0.1 | Insoluble | Highly non-polar, offering no significant interaction with the ionic solute. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is crucial. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[7]

Step-by-Step Protocol

-

Materials and Equipment:

-

1-Cyclopentylethan-1-amine hydrochloride (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

-

Procedure:

-

Add an excess amount of 1-Cyclopentylethan-1-amine hydrochloride to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the weight of the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved solute using a pre-validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow Diagram

Caption: Factors influencing the solubility of the amine salt.

Conclusion

While specific quantitative solubility data for 1-Cyclopentylethan-1-amine hydrochloride in a broad range of organic solvents is not widely published, a strong predictive understanding can be derived from fundamental chemical principles. Its nature as a salt dictates high solubility in polar protic solvents and poor solubility in non-polar media. For practical applications, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended to obtain precise data for process optimization. The insights and methodologies presented in this guide provide a robust framework for researchers and professionals working with this versatile chemical intermediate.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Dichloromethane with Hydrogen chloride - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Toluene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-cyclopentylethan-1-amine hydrochloride 97% | CAS: 150812-09-2 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Thermal Stability and Decomposition of 1-Cyclopentylethan-1-amine Hydrochloride

Executive Summary & Compound Identity

1-Cyclopentylethan-1-amine hydrochloride (CAS: 150812-09-2) is a critical chiral building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR modulators. Its structural motif—a rigid cyclopentyl ring coupled with an

Understanding the thermal profile of this salt is essential for:

-

Process Safety: Preventing thermal runaway during drying or recrystallization.

-

Formulation: Ensuring stability during hot-melt extrusion or sterilization.

-

Quality Control: Distinguishing between phase transitions (melting) and degradation.

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-Cyclopentylethan-1-amine hydrochloride |

| Synonyms | |

| CAS Number | 150812-09-2 |

| Molecular Formula | |

| Molecular Weight | 149.66 g/mol |

| Predicted Melting Point | 190°C – 200°C (Dependent on polymorph/purity) |

| Physical State | White to off-white crystalline solid |

Thermal Decomposition Profile

Predicted Thermogravimetric Behavior

Based on structural analogs (e.g.,

-

Stage I: Desolvation (Ambient – 110°C)

-

Event: Loss of surface moisture or lattice water (if hemihydrate).

-

Observation: Minor mass loss (< 1-2%).

-

Implication: The anhydrous salt is hygroscopic; drying protocols must be strictly controlled.

-

-

Stage II: Melting & Phase Transition (160°C – 200°C)

-

Event: Endothermic melting transition.[1]

-

Observation: Sharp endothermic peak in DSC; minimal mass loss in TGA initially.

-

Critical Note: Melting often triggers the onset of dissociation.

-

-

Stage III: Primary Decomposition (Onset

210°C)

Decomposition Mechanisms

The decomposition is driven by the lability of the protonated amine at elevated temperatures. Unlike quaternary ammonium salts which undergo Hofmann elimination, this primary amine salt follows a dissociation-oxidation pathway.

Figure 1: Thermal decomposition pathway of 1-Cyclopentylethan-1-amine hydrochloride. The primary failure mode is the dissociation into volatile free amine and HCl gas.

Experimental Protocols for Stability Assessment

As a researcher, you must validate these predicted values for your specific lot. Impurities (residual solvents, synthesis byproducts) can significantly lower

Standardized TGA/DSC Protocol

This protocol ensures reproducible data that differentiates between melting and degradation.

Equipment:

-

TGA: TA Instruments Q500 or equivalent (Sensitivity: 0.1 µg).

-

DSC: TA Instruments Q2000 or equivalent (Indium calibrated).

Methodology:

-

Sample Prep: Weigh 3–5 mg of sample into an aluminum pan (hermetically sealed with a pinhole for DSC to allow gas escape, open ceramic crucible for TGA).

-

Purge Gas: Nitrogen (

) at 50 mL/min. Crucial: Oxygen promotes early onset oxidative degradation, masking the true thermal stability. -

Ramp Rate: 10°C/min from 30°C to 350°C.

-

Data Analysis:

-

Determine

(extrapolated onset temperature). -

Calculate

(Enthalpy of fusion) from the DSC endotherm. -

Quantify % Mass Loss at

.

-

Isothermal Stress Testing (Accelerated Stability)

For drug substance stability, perform isothermal holds to detect slow degradation.

| Parameter | Condition A (Mild) | Condition B (Stress) |

| Temperature | 60°C | 105°C |

| Duration | 2 weeks | 72 hours |

| Analysis | HPLC (Purity) | HPLC + Appearance |

| Pass Criteria | < 0.5% degradation | < 2.0% degradation |

Critical Safety & Handling Implications

HCl Off-Gassing

At temperatures exceeding 200°C, the compound releases Hydrogen Chloride gas.

-

Risk: Pressurization of closed vessels; corrosion of metal reactors (SS316L).

-

Mitigation: Ensure adequate scrubbing (NaOH scrubber) for high-temperature operations.

Compatibility

-

Incompatible with: Strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Solvent Hazard: Avoid heating in chlorinated solvents (e.g., Dichloromethane) or ketones, as this can facilitate alkylation or condensation reactions even below the melting point.

Storage Recommendations

-

Temperature: Store at 2°C – 8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Container: Tightly sealed glass or HDPE with desiccant.

References

-

Compound Identification & Properties

- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.

- Safety Data: Safety Data Sheet: 1-Cyclopentylethan-1-amine hydrochloride. BLD Pharm / Combi-Blocks. Retrieved February 18, 2026.

Disclaimer: This guide is based on chemical principles and homologous series data. Always perform lot-specific thermal analysis before scaling up.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]

- 4. emerald.com [emerald.com]

- 5. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 1-(1-adamantyl)propan-1-amine (60196-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 1-METHYL-CYCLOBUTYLAMINE (40571-47-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. lookchem.com [lookchem.com]

Mechanism of action of 1-cyclopentylethylamine analogs

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclopentylethylamine Analogs

Executive Summary

The 1-cyclopentylethylamine scaffold represents a compelling chemical framework within the broader class of phenethylamine derivatives, a group renowned for its diverse central nervous system (CNS) activity.[1][2] This guide synthesizes the current understanding of the mechanism of action for analogs based on this scaffold, drawing from established principles of neuropharmacology and medicinal chemistry. The primary mechanistic hypothesis posits that these compounds act as modulators of monoamine neurotransmission through interaction with plasma membrane transporters.[3][4] This document provides a detailed exploration of this primary mechanism, discusses potential secondary targets, outlines robust experimental protocols for characterization, and examines the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs.

Introduction: The 1-Cyclopentylethylamine Scaffold in Neuropharmacology

The core structure of 1-cyclopentylethylamine, featuring a cyclopentyl ring attached to an ethylamine side chain, presents a lipophilic modification of the classic phenethylamine pharmacophore. The cyclopentyl group enhances lipophilicity, a key factor for blood-brain barrier penetration, making this scaffold particularly relevant for the development of CNS-active agents.[5] While direct and extensive research on a wide array of 1-cyclopentylethylamine analogs is not broadly published, their structural similarity to well-characterized CNS stimulants and antidepressants strongly suggests a primary mechanism centered on the modulation of monoamine systems.[6][7] This guide will, therefore, focus on the most probable molecular targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Primary Mechanism of Action: Modulation of Monoamine Transporters

The regulation of synaptic concentrations of dopamine, norepinephrine, and serotonin is the cornerstone of many neuropharmacological therapies. This regulation is primarily achieved by the corresponding monoamine transporters (MATs), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[4] 1-Cyclopentylethylamine analogs are hypothesized to exert their effects by inhibiting this reuptake process.

Inhibition of Neurotransmitter Reuptake

By binding to one or more of the MATs, these analogs can act as competitive inhibitors, blocking the reuptake of the endogenous neurotransmitters. This leads to an increased concentration and prolonged residence time of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing neurotransmission.[3] The specific clinical or physiological effect of an analog is determined by its potency and selectivity profile for DAT, NET, and SERT.

-

Dopamine Transporter (DAT) Inhibition: Primarily associated with stimulant, reinforcing, and abuse-related effects, as well as therapeutic applications in conditions like ADHD.[8]

-

Norepinephrine Transporter (NET) Inhibition: A key mechanism for many antidepressants and drugs for ADHD.[9]

-

Serotonin Transporter (SERT) Inhibition: The defining mechanism of selective serotonin reuptake inhibitors (SSRIs), widely used in the treatment of depression and anxiety disorders.

The following diagram illustrates the fundamental process of monoamine reuptake and its inhibition.

Caption: Generalized Downstream Signaling Pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-cyclopentylethylamine analogs is dictated by their chemical structure. Modifications to the scaffold can profoundly impact their potency and selectivity for the monoamine transporters. [9][10]

-

The Cyclopentyl Group: This bulky, lipophilic group is a key feature. Its size and conformation influence how the molecule fits into the binding pocket of the transporters.

-

The Ethylamine Side Chain: The length and substitution on this chain are critical. For instance, α-methylation (as seen in amphetamines) can shift the mechanism from pure reuptake inhibition towards promoting neurotransmitter release. [1]* The Amino Group: Substitution on the nitrogen atom (primary, secondary, or tertiary amine) significantly affects potency and selectivity. For example, N-methylation can alter the selectivity between DAT, NET, and SERT. [9]

Representative Biological Data

While specific data for a broad series of 1-cyclopentylethylamine analogs is limited, the following table presents data for structurally related N,2-substituted cycloalkylamines, which serve as a valuable proxy for understanding potential SAR trends. [9][11]

| Compound ID | Cycloalkyl Ring | N-Substitution | Phenyl Substitution | NET pIC50 | DAT IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|---|---|---|

| 8 | Cyclopentyl | H | 3,4-dichloro | 7.5 ± 0.2 | - | - |

| 9 | Cyclopentyl | Methyl | 3,4-dichloro | < 5.0 | - | - |

| 27 | Cyclopentyl | Butan-1-ol | 3,4-dichloro | 8.2 ± 0.1 | - | - |

| DMP | - | N,N-dimethyl | 3,4-methylenedioxy (β-keto) | - | 49 | 4990 |

Data is illustrative and sourced from related but distinct chemical series to demonstrate SAR principles. [9][11]

Experimental Protocols for Mechanistic Elucidation

A systematic evaluation of the mechanism of action requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo functional assessment.

In Vitro Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the analogs as inhibitors of DAT, NET, and SERT.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds at human monoamine transporters.

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK 293) cells stably expressing the human DAT, NET, or SERT.

-

Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells with Krebs-HEPES buffer. Add increasing concentrations of the 1-cyclopentylethylamine analog to the wells and incubate for 10-20 minutes at room temperature.

-

Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for substrate uptake.

-

Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

In Vivo Protocol: Locomotor Activity Assessment in Mice

This behavioral assay provides an indication of the overall CNS stimulant or depressant effect of the analogs.

Objective: To evaluate the effect of 1-cyclopentylethylamine analogs on spontaneous locomotor activity in mice.

Methodology:

-

Animal Acclimation: Acclimate adult male Swiss Webster or C57BL/6J mice to the testing room and the open-field arenas for at least 30-60 minutes before testing. [12][13]2. Compound Administration: Administer the test analog via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

-

Locomotor Activity Recording: Immediately after administration, place each mouse in the center of an open-field arena equipped with infrared beams to track movement.

-

Data Collection: Record the total distance traveled, horizontal activity, and vertical activity over a set period (e.g., 60-120 minutes). [12]5. Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the total activity of each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). [14]

Caption: Workflow for In Vivo Locomotor Activity Assessment.

Potential Secondary Mechanisms of Action

While modulation of monoamine transporters is the most probable primary mechanism, other targets should be considered for a comprehensive understanding. Structurally related compounds, such as certain phenethylamines, are known to interact with monoamine oxidases (MAO-A and MAO-B). Therefore, it is prudent to screen 1-cyclopentylethylamine analogs for MAO inhibition to rule out or confirm this as a secondary mechanism.

Conclusion

The 1-cyclopentylethylamine scaffold holds significant promise for the development of novel CNS-active agents. Based on extensive evidence from related chemical classes, the primary mechanism of action for these analogs is the inhibition of monoamine transporters, leading to enhanced dopaminergic, noradrenergic, and/or serotonergic neurotransmission. A thorough characterization of any new analog requires a systematic approach, including in vitro uptake inhibition assays to determine potency and selectivity, and in vivo behavioral assessments, such as locomotor activity, to understand the integrated physiological response. The structure-activity relationships derived from these studies will be crucial in optimizing this scaffold for desired therapeutic applications.

References

-

PMC.

-

Chem-Impex.

-

PMC.

-

PMC.

-

PMC.

-

Grokipedia.

-

PubMed.

-

PubMed.

-

Wikipedia.

-

PubMed.

-

Biomolecules & Therapeutics - KoreaScience.

-

PubMed - NIH.

-

ResearchGate.

-

PubMed.

-

PubChem - NIH.

-

MDPI.

-

Amanote Research.

-

PubMed.

-

MDPI.

-

ResearchGate.

-

MDPI.

-

Columbia Academic Commons.

-

Frontiers.

-

MDPI.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Chiral Cyclopentylethylamines: Pharmacological Scaffolds & Synthetic Innovations

This is an in-depth technical guide on the research applications, pharmacology, and synthesis of chiral cyclopentylethylamines.

Executive Summary

The cyclopentylethylamine scaffold represents a critical "non-classical bioisostere" in medicinal chemistry, serving as a saturated, lipophilic alternative to the ubiquitous phenylethylamine moiety found in neurotransmitters (dopamine, norepinephrine) and psychostimulants (amphetamine). By replacing the planar, aromatic phenyl ring with a puckered, aliphatic cyclopentyl ring, researchers can modulate metabolic stability, reduce

This guide analyzes the chiral 1-cyclopentylethylamine and 1-cyclopentylpropan-2-amine derivatives, focusing on their utility as sympathomimetic agents, building blocks for NK1 antagonists, and intermediates in the synthesis of carbocyclic nucleosides. We present a validated biocatalytic protocol for their enantioselective synthesis and map their mechanism of action within monoaminergic pathways.

Structural & Stereochemical Foundations

Bioisosterism: Phenyl vs. Cyclopentyl

The transition from a phenyl ring to a cyclopentyl ring introduces specific physicochemical changes that drive potency and selectivity:

-

Lipophilicity: The cyclopentyl group is more lipophilic than a phenyl ring, typically increasing the LogP by 0.5–1.0 units, enhancing blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: Unlike the phenyl ring, which is prone to rapid CYP450-mediated aromatic hydroxylation (e.g., para-hydroxylation), the cyclopentyl ring is metabolically robust, though susceptible to slower ring oxidation.

-

3D Geometry: The cyclopentyl ring adopts an "envelope" conformation, occupying a slightly more compact but thicker 3D space compared to the planar benzene ring. This allows for discrimination between receptor subtypes that require flat aromatic stacking vs. those with hydrophobic pockets.

Comparative Data: The "Saturated Amphetamine"

The most relevant research application is the comparison between Amphetamine and its cyclopentyl analog, Cyclopentamine (and related nor-derivatives).

| Property | Amphetamine (Phenyl) | Cyclopentamine (Cyclopentyl) | Impact of Scaffold Change |

| Structure | 1-phenylpropan-2-amine | 1-cyclopentyl-N-methylpropan-2-amine | Loss of aromaticity; increased saturation. |

| LogP (Calc) | ~1.8 | ~2.17 | Enhanced CNS penetration; higher tissue retention. |

| pKa | ~9.9 | ~10.2 | Slightly more basic due to inductive effect of cycloalkyl group. |

| Metabolism | Rapid p-hydroxylation | Slow ring oxidation | Prolonged half-life (T1/2). |

| Target | NET / DAT (Releaser) | NET / DAT (Releaser) | Retains efficacy; reduced potency at VMAT2. |

| Clinical Use | ADHD, Narcolepsy | Nasal Decongestant (Vasoconstrictor) | Shift from central to peripheral/vascular focus (historically). |

Pharmacophore Visualization

The following diagram illustrates the structural logic of replacing the aromatic system with a cycloalkyl group to tune receptor binding.

Caption: Bioisosteric replacement of the phenyl ring with a cyclopentyl group alters physicochemical properties to optimize hydrophobic binding and metabolic stability.

Therapeutic Applications & Mechanisms[1][2][3]

CNS Pharmacology: Monoamine Transporter Reversal

Chiral cyclopentylethylamines (specifically the (S)-enantiomers of the 2-aminopropane derivatives) act as substrates for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

-

Mechanism: They enter the presynaptic neuron via the transporter, displace endogenous neurotransmitters from vesicular storage (VMAT2 interaction), and trigger reverse transport of the neurotransmitter into the synapse.

-

Chirality: The (S)-enantiomer (corresponding to (S)-amphetamine or d-amphetamine) is typically 3-5x more potent than the (R)-enantiomer due to stereospecific constraints within the transporter's binding pocket.

Signaling Pathway: Sympathomimetic Action

The downstream effect is the activation of adrenergic and dopaminergic receptors.[1]

Caption: Mechanism of action for sympathomimetic cyclopentyl amines: Transporter reversal leading to increased synaptic neurotransmitter concentrations.

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of (S)-1-cyclopentylpropan-2-amine (The "Cyclopentyl-Amphetamine" scaffold) via Biocatalytic Transamination.

Rationale: Traditional chemical synthesis (reductive amination) yields racemates requiring resolution. The enzymatic route using

Materials

-

Substrate: 1-Cyclopentylpropan-2-one (CAS: 14092-05-8).

-

Enzyme: Commercial (S)-selective

-Transaminase (e.g., ATA-113 or equivalent from Codexis/Evoxx). -

Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Protocol Steps

-

Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solution: Dissolve 100 mg of 1-cyclopentylpropan-2-one in 1 mL of DMSO (as cosolvent, max 5% v/v final).

-

Reaction Assembly:

-

In a 20 mL glass vial, combine:

-

17 mL Buffer/PLP solution.

-

2 mL Isopropylamine (Amine donor, adjust pH to 7.5 with HCl before addition).

-

1 mL Substrate/DMSO solution.

-

10 mg Lyophilized Transaminase Enzyme.

-

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Note: The use of isopropylamine drives the equilibrium by forming acetone, which is volatile. Leave the system slightly open or use a nitrogen sweep if possible to remove acetone.

-

-

Quenching & Extraction:

-

Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.

-

Wash with Ethyl Acetate (2 x 10 mL) to remove unreacted ketone (organic phase).

-

Basify the aqueous phase to pH 12.0 with 10M NaOH.

-

Extract the chiral amine with MTBE (3 x 15 mL).

-

-

Purification: Dry the MTBE layer over MgSO₄, filter, and concentrate under reduced pressure (Caution: Product is volatile). Isolate as the hydrochloride salt by adding 1M HCl in ether.

Biocatalytic Workflow Diagram

Caption: Biocatalytic transamination workflow converting the prochiral ketone to the chiral amine with high enantioselectivity.

References

-

PubChem. (2025). 1-Cyclopentylethylamine Compound Summary. National Library of Medicine. [Link]

-

Broadley, K. J. (2010).[2] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[2][3][4][5][6] [Link]

-

Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[4][7][8] [Link]

-

Gomm, A., et al. (2016). Smart Amine Donors for Transaminase-Catalyzed Synthesis of Chiral Amines. Chemistry – A European Journal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The vascular effects of trace amines and amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does cyclo(His-Pro) act like amphetamine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]